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molecular formula C10H9NO2 B1356819 6-Methoxyquinolin-8-ol CAS No. 477601-28-8

6-Methoxyquinolin-8-ol

Cat. No. B1356819
M. Wt: 175.18 g/mol
InChI Key: NAKFRQULMGLXBT-UHFFFAOYSA-N
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Patent
US06632824B2

Procedure details

To a −25° C. solution of 3.0 g (15.9 mmol) 6,8-dimethoxyquinoline and 160 mL CH2Cl2 is added 16 mL (15.9 mmol) of 1M BBr3 in CH2Cl2. After stirring for 2 h at −25° C., the reaction mixture is quenched with 300 mL of H2O, the layers separated in a separatory funnel, and the aqueous extracted with CH2Cl2 (2×100 mL). The combined organics are washed with 1×100 mL H2O, 1×100 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with 3/1 EtOAc/hexanes containing 10% MeOH, gives 0.96 g (5.48 mmol, a 34% yield) of the title compound as an tan solid. MS (ES) m/z 176 (MH)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([O:13]C)[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.B(Br)(Br)Br>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([OH:13])[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=C(C1)OC
Name
Quantity
16 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at −25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with 300 mL of H2O
CUSTOM
Type
CUSTOM
Details
the layers separated in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
The combined organics are washed with 1×100 mL H2O, 1×100 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles are evaporated
WASH
Type
WASH
Details
Flash chromatography on SiO2, eluting with 3/1 EtOAc/hexanes containing 10% MeOH
CUSTOM
Type
CUSTOM
Details
gives 0.96 g (5.48 mmol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C=CC=NC2=C(C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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